molecular formula C20H22N4O3 B2639922 6-(4-ethoxybenzyl)-3-((4-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 905797-94-6

6-(4-ethoxybenzyl)-3-((4-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No. B2639922
M. Wt: 366.421
InChI Key: ZBIIFYOBPQGVPK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazin-5(4H)-one ring, which would likely contribute to its chemical reactivity and properties. The ethoxybenzyl and ethoxyphenylamino substituents would also influence its physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. The presence of the ethoxy groups and the amino group could make it susceptible to reactions such as hydrolysis or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the types of functional groups present would affect properties such as its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) detailed the synthesis of novel 1,2,4-triazole derivatives and their screening for antimicrobial activities. Some compounds showed moderate to good antimicrobial properties against tested microorganisms, highlighting the potential of 1,2,4-triazine derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Potential Antibacterial Agents

Another research conducted by Holla, Bhat, and Shetty (2003) synthesized new fluorine-containing thiadiazolotriazinones, demonstrating promising antibacterial activities in vitro. This study underscores the utility of 1,2,4-triazine derivatives in the search for novel antibacterial compounds (Holla, Bhat, & Shetty, 2003).

Anticancer Evaluation

Research on 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives by Bekircan et al. (2008) investigated their anticancer activities against various cancer cell lines. The study provides insights into the design and development of 1,2,4-triazine-based compounds with potential anticancer properties (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Inhibitory Activities and Molecular Structures

El Massry et al. (2012) focused on synthesizing novel fused 1,2,4-triazine derivatives, elucidating their molecular structures, and evaluating their inhibitory activities, possibly targeting cancer-related enzymes. This research highlights the therapeutic potential of these compounds as anticancer agents (El Massry, Asal, Khattab, Haiba, Awney, Helmy, Langer, & Amer, 2012).

Liquid Crystalline Properties

Singh, Pandey, and Singh (2010) investigated the liquid crystalline properties of 3-[4-(4′-alkoxybenzoyloxybenzylidene)amino]-1,2,4-triazines. Their study reveals how the alkoxy chain length affects mesomorphism, with certain derivatives showing nematic and smectic A mesophases, indicating the potential for applications in materials science (Singh, Pandey, & Singh, 2010).

properties

IUPAC Name

3-(4-ethoxyanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-3-26-16-9-5-14(6-10-16)13-18-19(25)22-20(24-23-18)21-15-7-11-17(12-8-15)27-4-2/h5-12H,3-4,13H2,1-2H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIIFYOBPQGVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-ethoxybenzyl)-3-((4-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

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